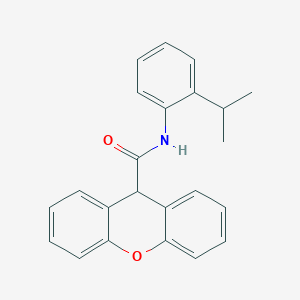
N-(2-isopropylphenyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-9H-xanthene-9-carboxamide is a compound with potential in various applications due to its unique structural characteristics. Xanthene and its derivatives have been explored for their optical and electronic properties, which make them valuable in materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of xanthene derivatives typically involves nucleophilic substitution reactions followed by polycondensation. For example, a new aromatic dicarboxylic acid precursor to xanthene-based polyamides was prepared through the nucleophilic substitution reaction of 9,9-bis(4-hydroxy-3-methylphenyl)xanthene with p-fluorobenzonitrile, followed by alkaline hydrolysis (Guo et al., 2015). Similarly, 9,9-Bis(4-hydroxyphenyl)xanthene (BHPX) was synthesized from xanthenone in a one-pot, two-step synthetic procedure, leading to novel polyamides (Jiang et al., 2010).
Molecular Structure Analysis
The molecular structure of xanthene derivatives is crucial for their properties and applications. Xanthenes are characterized by a tricyclic core, with variations in the 9-position significantly influencing their physical, chemical, and biological properties. Structural studies, such as those on xanthene-9-carboxylic acid, reveal the importance of hydrogen bonding and molecular conformation (Blackburn et al., 1996).
Chemical Reactions and Properties
Xanthene derivatives participate in a variety of chemical reactions, enabling the synthesis of complex molecules. For instance, N-vinylacetamides and ethyl vinyl ether have been used as acetaldehyde anion equivalents in the synthesis of 9H-xanthene-9-carboxaldehyde, demonstrating the versatility of xanthene derivatives in synthetic chemistry (Prashad et al., 2004).
Physical Properties Analysis
The physical properties of xanthene derivatives, such as solubility, thermal stability, and mechanical strength, are influenced by their molecular structure. Polyamides containing xanthene units exhibit high glass transition temperatures, excellent thermal stability, and good mechanical properties, making them suitable for high-performance materials (Guo et al., 2015).
Chemical Properties Analysis
Xanthene derivatives show a range of chemical behaviors due to the reactivity of their core structure. Their capacity to undergo electrophilic substitution, nucleophilic addition, and other reactions makes them valuable intermediates in organic synthesis and material science. The synthesis of xanthene-9-carboxylic acid derivatives illustrates the chemical versatility of these compounds (Nishino & Kurosawa, 1983).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-propan-2-ylphenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-15(2)16-9-3-6-12-19(16)24-23(25)22-17-10-4-7-13-20(17)26-21-14-8-5-11-18(21)22/h3-15,22H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFNGMMAEQHDLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5636942.png)
![4-{5-[(4-bromobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5636958.png)
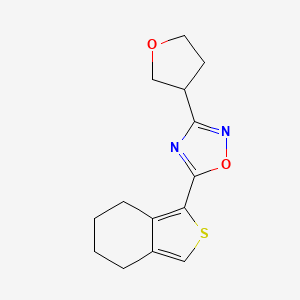
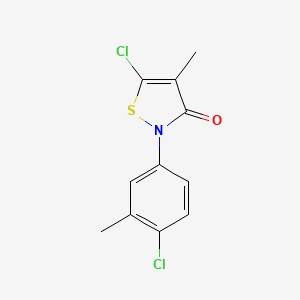
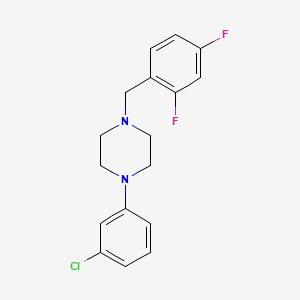
![5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide](/img/structure/B5636976.png)
![3-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5636978.png)
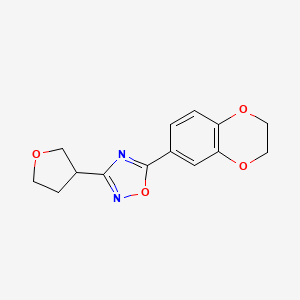
![(1-{[methyl(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]methyl}cyclopentyl)methanol](/img/structure/B5636986.png)
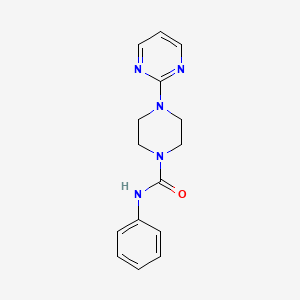
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B5637007.png)
![8-[3-(2-furyl)benzyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637021.png)
![2-anilino-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrimidine-5-carboxamide](/img/structure/B5637028.png)
![8-methyl-2-{2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637034.png)